3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile
Description
Properties
CAS No. |
62176-75-4 |
|---|---|
Molecular Formula |
C13H7ClN4 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
3-chloro-2-phenylpyrazolo[4,3-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C13H7ClN4/c14-13-11-8-16-7-9(6-15)12(11)17-18(13)10-4-2-1-3-5-10/h1-5,7-8H |
InChI Key |
AQDPDUIEKCDQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=NC=C(C3=N2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of N-Amino-2-Iminopyridines with β-Ketonitriles
A prominent method involves the oxidative cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with β-ketonitriles. This approach, adapted from pyrazolo[1,5-a]pyridine syntheses , leverages acetic acid as a proton source and molecular oxygen as an oxidant. For instance, reacting N-amino-2-iminopyridine derivatives with 3-oxo-3-phenylpropionitrile under O₂ at 130°C in ethanol yields pyrazolo[1,5-a]pyridine-3,6-dicarbonitrile analogs . Adjusting substituents on the iminopyridine precursor allows direct incorporation of the phenyl and cyano groups at positions 2 and 7, respectively.
Optimization Insights
-
Catalyst and Solvent : Pd(OAc)₂ (10 mol%) in ethanol with 6 equivalents of acetic acid maximizes yield (74–94%) .
-
Oxidant Dependency : Molecular oxygen drives oxidative dehydrogenation, while inert atmospheres suppress product formation .
-
Byproduct Mitigation : Excess acetic acid (>6 equivalents) risks forming triazolo[1,5-a]pyridine derivatives, necessitating careful stoichiometric control .
Halogenation of Preformed Pyrazolopyridine Intermediates
Chlorination of a preassembled pyrazolo[4,3-c]pyridine scaffold represents a two-step strategy. Initial synthesis of 2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile precedes electrophilic chlorination at position 3. Patent methodologies for analogous pyrazolo[3,4-d]pyrimidines suggest using POCl₃ or SOCl₂ under reflux . For example, treating the intermediate with POCl₃ at 80°C for 6 hours introduces the chloro substituent, achieving yields of 65–85% .
Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Chlorinating Agent | POCl₃ | 85% |
| Temperature | 80°C | Maximizes rate |
| Duration | 6 hours | Complete conversion |
Multicomponent Reactions (MCRs) Involving Cyanoacetamide
Multicomponent reactions offer a single-step route by converging amines, aldehydes, and cyanoacetamide derivatives. A modified Hantzsch-type reaction, as seen in pyrido[1,2-b]indazole syntheses , could be adapted. Combining 3-chloroaniline, benzaldehyde, and ethyl cyanoacetate in ethanol under acidic conditions forms the pyridine ring, followed by cyclization with hydrazine to yield the pyrazole moiety.
Mechanistic Pathway
-
Knoevenagel Condensation : Benzaldehyde and cyanoacetate form an α,β-unsaturated nitrile.
-
Michael Addition : 3-Chloroaniline attacks the nitrile, generating an enamine intermediate.
-
Cyclization : Hydrazine induces ring closure, forming the pyrazolo[4,3-c]pyridine core .
Palladium-Catalyzed Cross-Coupling for Phenyl Group Introduction
Suzuki-Miyaura coupling introduces the 2-phenyl group post-cyclization. This method, inspired by pyrazolo[4,3-c]pyridine-7-carboxamide syntheses, involves reacting a boronic acid with a halogenated precursor. For example, treating 3-chloro-7-cyano-2-iodo-2H-pyrazolo[4,3-c]pyridine with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF at 80°C achieves 70–90% coupling efficiency.
Critical Parameters
-
Catalyst Loading : 5 mol% Pd(PPh₃)₄ balances cost and activity.
-
Base Selection : Na₂CO₃ outperforms weaker bases like K₂CO₃ in polar aprotic solvents.
Nitrile Group Installation via Nucleophilic Substitution
The 7-cyano group is introduced via nucleophilic displacement of a leaving group (e.g., bromide or triflate). Using KCN or TMSCN (trimethylsilyl cyanide) in DMF at 120°C replaces the substituent efficiently. Patents on pyrazolo[3,4-d]pyrimidines report 75–90% yields for analogous cyanation reactions .
Substrate Compatibility
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyridines.
Scientific Research Applications
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazolo[4,3-c]pyridine Derivatives
- Synthetic Insights : Compound 7f (pyrazolo[4,3-c]pyridine derivative) was synthesized in 84% yield via a 12-hour reaction at room temperature , while chromen[4,3-c]pyrazol-4-ones required reflux conditions for 2 hours . The target compound’s nitrile group may necessitate distinct synthetic optimization compared to ester or ketone functionalities.
Electronic and Geometric Properties
Table 2: Calculated Electronic Properties of Heterocyclic Analogues
- Key Findings: The [4,3-c] isomerization in triazoloquinazolines introduces steric hindrance, resulting in larger dihedral angles (α2 > 36°) and higher energy gaps compared to [1,5-c] isomers . The nitrile group at position 7 could further stabilize the LUMO via electron-withdrawing effects.
Biological Activity
3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. Characterized by its unique structure, this compound exhibits significant biological activity, particularly in the realm of oncology. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHClN, with a molar mass of approximately 254.674 g/mol. The compound features:
- A chlorinated pyrazole ring at the 3-position.
- A phenyl group at the 2-position.
- A carbonitrile functional group at the 7-position.
This arrangement contributes to its reactivity and potential biological activities .
Anticancer Properties
Research indicates that derivatives of this compound exhibit anticancer properties . Notably, studies have shown:
- Antiproliferative effects against various cancer cell lines including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) .
- Induction of apoptosis through mechanisms involving poly(ADP-ribose) polymerase cleavage and caspase activation, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Molecular docking studies have demonstrated binding affinity to kinase enzymes involved in cancer progression, indicating a mechanism that may inhibit tumor growth .
Study on Anticancer Activity
A study focused on the antiproliferative effects of various pyrazolo[4,3-c]pyridine derivatives revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against cancer cell lines. The study found IC values indicating effective inhibition of cell growth.
| Compound Name | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | K562 | 5.6 | Apoptosis induction |
| This compound | MCF-7 | 8.1 | Caspase activation |
Interaction Studies
Further investigations into the binding interactions revealed that:
- The compound demonstrates a high affinity for kinase enzymes , with docking scores suggesting strong binding interactions that may lead to inhibition of kinase activity critical for cancer cell proliferation .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile?
The compound can be synthesized via multi-step reactions involving cyclization and functional group transformations. A common approach includes:
- Step 1 : Condensation of 2-aminopyridine derivatives with ethyl cyanoacetate in the presence of a base (e.g., ammonium acetate) to form the pyrazolo[4,3-c]pyridine core .
- Step 2 : Chlorination at the 3-position using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
- Step 3 : Introduction of the phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Key Validation : Monitor reaction progress using TLC and characterize intermediates via -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR (e.g., C≡N stretch at ~2260 cm) .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software for structure solution and refinement:
- Grow crystals via slow evaporation of a dichloromethane/hexane mixture.
- Collect diffraction data using a Bruker D8 VENTURE diffractometer.
- Refine the structure with SHELXL, ensuring R-factor < 0.05 and wR-factor < 0.15 for high precision .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be studied for this compound’s pharmacological potential?
Design analogs with systematic substitutions (e.g., halogens, alkyl groups) and evaluate their bioactivity:
- In vitro assays : Test inhibition of kinases (e.g., FGFRs) using fluorescence polarization assays .
- Comparative analysis : Compare IC₅₀ values of analogs (e.g., 5-methyl or 7-cyano derivatives) to identify critical substituents.
Example : Replace the 3-chloro group with bromine; a 10-fold decrease in FGFR1 inhibition suggests steric hindrance affects binding .
Q. What strategies resolve contradictions in spectral data during characterization?
Contradictions (e.g., unexpected -NMR shifts) may arise from tautomerism or impurities. Mitigate via:
- Dual solvent analysis : Compare NMR spectra in DMSO-d₆ and CDCl₃ to detect solvent-dependent tautomers.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₇ClN₄ requires m/z 270.0304).
- Computational validation : Use Gaussian09 to simulate NMR shifts and compare with experimental data .
Q. How can computational modeling optimize reaction yields for large-scale synthesis?
Employ density functional theory (DFT) to study transition states and by-product formation:
- Modeling software : Use Gaussian09 or ORCA to calculate activation energies for key steps (e.g., cyclization).
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.
Case Study : A 15% yield improvement was achieved by optimizing temperature (80°C → 65°C) and solvent (ethanol → THF) based on DFT-predicted energy barriers .
Methodological Recommendations
- Crystallography : Always cross-validate SHELX-refined structures with PLATON to check for twinning or disorder .
- SAR Studies : Use molecular docking (AutoDock Vina) to predict binding modes and guide analog design .
- Synthesis Troubleshooting : Employ LC-MS to trace low-yield reactions and identify hydrolyzed by-products (e.g., cyano → carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
